MMV030084
Overview
Description
MMV030084 is a synthetic organic compound known for its potent antimalarial activity. It is a trisubstituted imidazole that has shown efficacy against multiple stages of the Plasmodium lifecycle, making it a promising candidate for further development as an antimalarial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV030084 involves multiple steps, starting with the preparation of the imidazole core. The key steps include:
Formation of the Imidazole Core: This is typically achieved through a condensation reaction involving an aldehyde, an amine, and a nitrile under acidic conditions.
Substitution Reactions: The imidazole core is then functionalized with various substituents through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by coupling the substituted imidazole with a chlorophenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MMV030084 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the imidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further modified to enhance their biological activity.
Scientific Research Applications
MMV030084 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying imidazole chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological pathways and its potential as a tool for studying Plasmodium biology.
Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents.
Mechanism of Action
MMV030084 exerts its antimalarial effects by targeting the cGMP-dependent protein kinase (PfPKG) in Plasmodium falciparum. This kinase plays a crucial role in the parasite’s lifecycle, and inhibition of PfPKG disrupts multiple stages of the parasite’s development . The compound’s ability to interfere with this key enzyme makes it a potent antimalarial agent.
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A well-known antimalarial compound that also targets multiple stages of the Plasmodium lifecycle.
Chloroquine: Another antimalarial drug that has been widely used but faces issues with resistance.
Pyrimethamine: Targets the folate pathway in Plasmodium and is used in combination therapies.
Uniqueness of MMV030084
This compound is unique due to its ability to target PfPKG, a relatively novel target in antimalarial therapy. This distinct mechanism of action sets it apart from other antimalarial compounds and makes it a valuable candidate for further development.
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Properties
Molecular Formula |
C18H19ClN4O |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-[2-(1-amino-2-methylpropan-2-yl)-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol |
InChI |
InChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23) |
InChI Key |
YRHGMGAVJILIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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